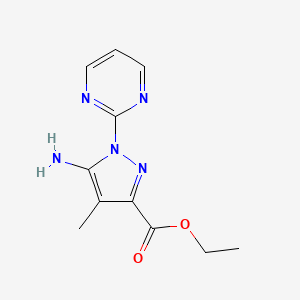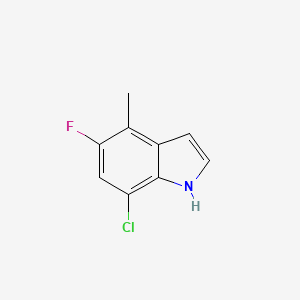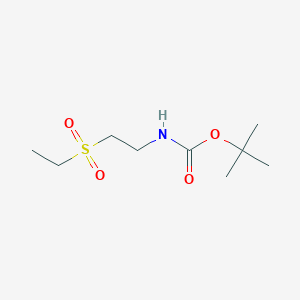![molecular formula C18H15ClN2O2 B8386004 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core substituted with a methyl group and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloisoquinoline core.
Substitution Reactions:
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the final compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrroloisoquinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, 4-chlorobenzyl chloride, various halides.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted isoquinoline derivatives.
科学的研究の応用
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds, such as quinine and its analogs, also exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a pyrroloisoquinoline core with specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-8-methyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinoline-2,3-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-21-7-6-12-13(10-2-4-11(19)5-3-10)8-14-16(15(12)9-21)20-18(23)17(14)22/h2-5,8H,6-7,9H2,1H3,(H,20,22,23) |
InChIキー |
SUMLVZKOCLISOS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)Cl)C(=O)C(=O)N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine](/img/structure/B8385927.png)


![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)

![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)



![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)
![(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)

![t-Butyl[(dimethylamino)carbonyl]oxycarbamate](/img/structure/B8386029.png)

